2-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide
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Overview
Description
2-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is a complex organic compound with a unique structure that includes a pyrimidine ring fused with a benzene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Addition of the Ethoxypropyl Group: This step involves nucleophilic substitution reactions.
Formation of the Benzamide Moiety: This can be done through amide bond formation reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different cellular pathways and targets.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-ethoxypropyl)propanamide
- 2-chloro-3-cyano-4-methylamino-5-nitropyridine
Uniqueness
2-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide stands out due to its unique fused pyrimidine-benzene ring structure, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
845650-26-2 |
---|---|
Molecular Formula |
C24H20ClN5O3 |
Molecular Weight |
461.9g/mol |
IUPAC Name |
2-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide |
InChI |
InChI=1S/C24H20ClN5O3/c1-2-33-13-7-12-30-21(28-23(31)17-8-3-4-9-19(17)25)16(15-26)14-18-22(30)27-20-10-5-6-11-29(20)24(18)32/h3-6,8-11,14H,2,7,12-13H2,1H3 |
InChI Key |
GSCDOMWCHVXULR-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Cl)C#N)C(=O)N4C=CC=CC4=N2 |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Cl)C#N)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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